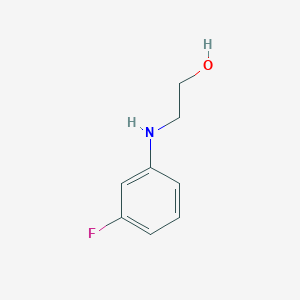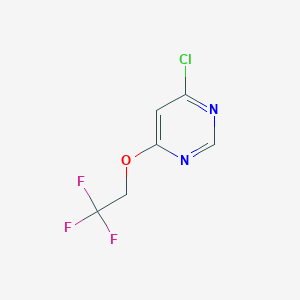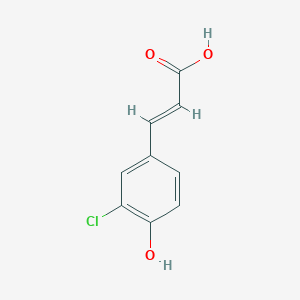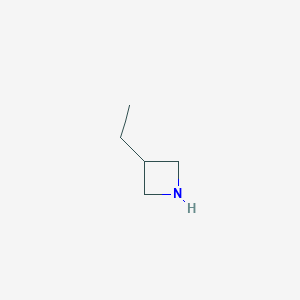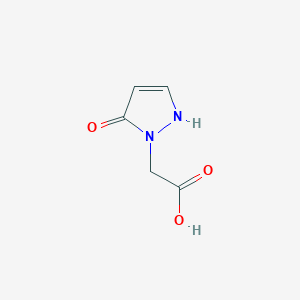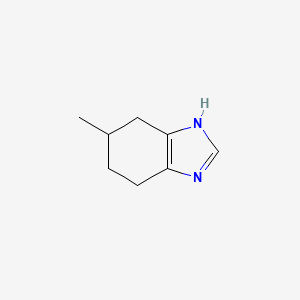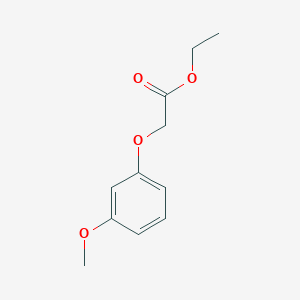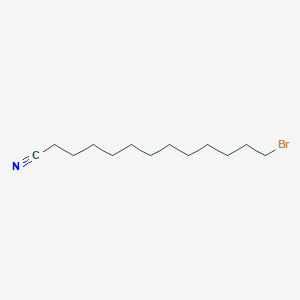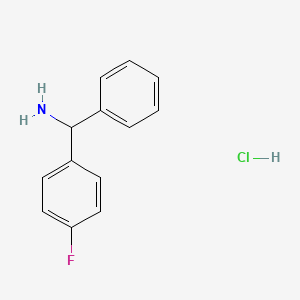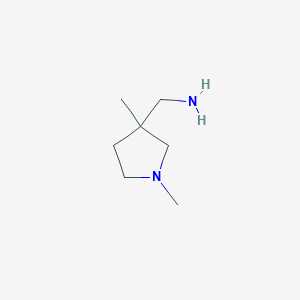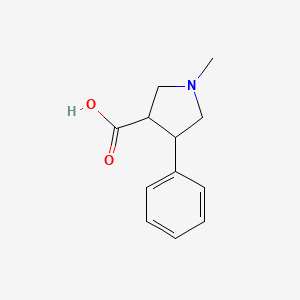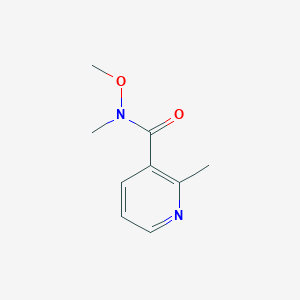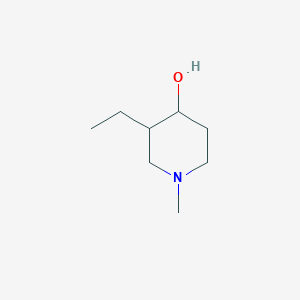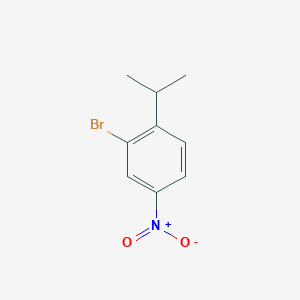
2-溴-1-异丙基-4-硝基苯
描述
2-Bromo-1-isopropyl-4-nitrobenzene is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 244.09 .
Synthesis Analysis
The synthesis of 2-Bromo-1-isopropyl-4-nitrobenzene involves several steps . The process starts with benzene and involves nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is critical for the success of the overall scheme .Molecular Structure Analysis
The InChI code for 2-Bromo-1-isopropyl-4-nitrobenzene is 1S/C9H10BrNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 . The compound has a rotatable bond count of 1 .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-1-isopropyl-4-nitrobenzene are complex and can involve multiple steps . For example, the amino group of 4-nitrobenzenamine can be oxidized to a nitro group by trifluoroperoxyacetic acid .Physical And Chemical Properties Analysis
2-Bromo-1-isopropyl-4-nitrobenzene is a colorless to yellow liquid . It has a topological polar surface area of 45.8 Ų .科学研究应用
合成类似物
研究突显了2-溴-1-异丙基-4-硝基苯对合成各种类似物的潜力。例如,Curti、Gellis和Vanelle(2007)的研究展示了一种电子转移链反应,用于合成α,β-不饱和酮,作为香豆素类似物。该过程涉及将2-溴-1-(4-硝基苯基)乙酮与环状硝酸酯阴离子反应,突显了一种合成一系列香豆素类似物的新方法(Curti,Gellis和Vanelle,2007)。
医药合成中间体
Zhai Guang-xin(2006)确定了1-(2-溴乙氧基)-4-硝基苯,与2-溴-1-异丙基-4-硝基苯密切相关,作为合成心律失常药多菲特利德的中间体。该研究探讨了其制备的Williamson反应,突显了在药物化学中的重要性(Zhai Guang-xin, 2006)。
光电化学研究
Compton和Dryfe(1994)研究了对硝基溴苯的光电化学还原,该化合物与2-溴-1-异丙基-4-硝基苯具有类似的结构特征。他们的研究为这类化合物的电化学和光化学行为提供了见解(Compton & Dryfe, 1994)。
离子液体中的反应性
Ernst等人(2013)的研究考察了1-溴-4-硝基苯的自由基阴离子在离子液体中的反应性。这项研究具有相关性,因为它揭示了类似化合物在不同溶剂环境中可能的行为,可能影响它们在各种化学过程中的应用(Ernst et al., 2013)。
超声辅助合成
Harikumar和Rajendran(2014)利用超声波合成了1-丁氧基-4-硝基苯,这是另一种与2-溴-1-异丙基-4-硝基苯在结构上相似的化合物。这项研究说明了利用超声等先进技术来增强这类化合物合成的潜力(Harikumar & Rajendran, 2014)。
作用机制
Target of Action
The primary target of 2-Bromo-1-isopropyl-4-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The pathway is critical in the synthesis of a wide range of organic compounds .
Pharmacokinetics
It has high gastrointestinal absorption and is BBB permeant . It is an inhibitor of CYP1A2 and CYP2C19, suggesting it may interact with other drugs metabolized by these enzymes .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of organic compounds, depending on the specific electrophile used .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place . Avoiding dust formation is crucial as it can lead to unwanted reactions . The compound should be stored in a dry, cool, and well-ventilated place .
安全和危害
属性
IUPAC Name |
2-bromo-4-nitro-1-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWKRZOLOPHTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615670 | |
| Record name | 2-Bromo-4-nitro-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-isopropyl-4-nitrobenzene | |
CAS RN |
101980-41-0 | |
| Record name | 2-Bromo-4-nitro-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

